molecular formula C9H12O2 B1218936 3,5-Dimethoxytoluene CAS No. 4179-19-5

3,5-Dimethoxytoluene

Cat. No. B1218936
CAS No.: 4179-19-5
M. Wt: 152.19 g/mol
InChI Key: RIZBLVRXRWHLFA-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

Commercially available orcinol (5.77 g) was dissolved in acetonitrile (200 ml), dimethyl sulfate (8.47 ml) and potassium carbonate (12.3 g) were added, and the admixture was refluxed for 2.5 hours. The reaction mixture was poured into ice water and partitioned with chloroform, and the chloroform layer was dried with anhydrous magnesium sulfate. The solvent was removed by reduced-pressure distillation, and the resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (5/1) to obtain 5.04 g of the title compound (yield: 82%).
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.47 mL
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[CH:8]=[C:6]([CH3:7])[CH:5]=[C:3](O)[CH:2]=1.S([O:15][CH3:16])(OC)(=O)=O.[C:17](=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:17][O:9][C:1]1[CH:8]=[C:6]([CH3:7])[CH:5]=[C:3]([O:15][CH3:16])[CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.77 g
Type
reactant
Smiles
C1(=CC(O)=CC(C)=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8.47 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
12.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the admixture was refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
partitioned with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by reduced-pressure distillation
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (5/1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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